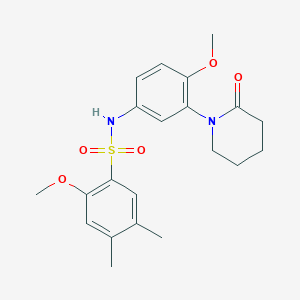

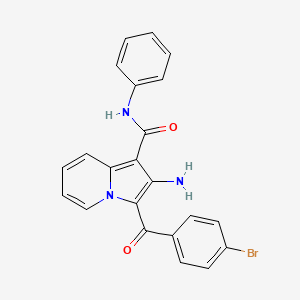

![molecular formula C22H22N6O2 B2480153 (E)-2-氨基-N-(2-甲氧基乙基)-1-((3-甲基苯甲亚)氨基)-1H-吡咯并[2,3-b]喹啉-3-甲酰胺 CAS No. 839699-61-5](/img/structure/B2480153.png)

(E)-2-氨基-N-(2-甲氧基乙基)-1-((3-甲基苯甲亚)氨基)-1H-吡咯并[2,3-b]喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrroloquinoxaline derivatives, such as the one of interest, belong to a broader class of compounds known for their varied biological activities. These compounds have been synthesized and studied for their potential applications in medicine and materials science due to their unique structural and electronic properties.

Synthesis Analysis

Synthesis of pyrroloquinoxaline derivatives typically involves heterocyclic amines as nitrogen nucleophiles and explores the reactivity of quinoxaline precursors. For instance, cyclic anhydrides have been used to synthesize novel substituted quinoxalines through reactions with heterocyclic amines (Ammar et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrroloquinoxaline derivatives is characterized by the presence of both pyrrolo and quinoxaline moieties, which contribute to the compounds' stability and reactivity. Polymorphic modifications, which can affect the compound's properties, have been observed in similar compounds, indicating the structural diversity within this family (Shishkina et al., 2018).

Chemical Reactions and Properties

Pyrroloquinoxaline derivatives participate in a variety of chemical reactions, leveraging their nucleophilic sites for transformations. For example, reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate have led to the synthesis of pyrroloquinazoline derivatives, showcasing the reactivity of the pyrroloquinoline scaffold (Kurihara et al., 1980).

科学研究应用

喹啉和嘧啶的可持续合成

这项研究展示了一种环保的喹啉和嘧啶合成方法,这些化合物是许多药物的关键组成部分,包括类似于“(E)-2-氨基-N-(2-甲氧基乙基)-1-((3-甲基苯甲亚基)氨基)-1H-吡咯并[2,3-b]喹啉-3-羧酰胺”的化合物。该研究突出了使用氢化锰(I) PNP钳形配合物作为催化剂的高效率,展示了以高原子效率合成这些化合物的实用方法(Mastalir et al., 2016)。

喹啉衍生物的抗菌活性

对类似于所讨论化合物的喹啉衍生物的研究显示出对各种细菌和酵母菌株具有显著的抗菌活性。这项研究提供了关于这些化合物在开发新的抗菌药物中潜力的见解,突出了它们在消灭细菌株方面的低毒性和高效性(Vieira et al., 2014)。

喹啉衍生物的合成和生物评价

另一项研究集中于具有酰胺基团的喹啉衍生物的合成,展示了它们显著的抗菌活性。这项研究强调了这些化合物在制药行业中的相关性,特别是在抗菌剂的开发中。这些化合物的结构通过各种光谱数据得到确认,并且它们对特定念珠菌株的活性显著(Mohsen et al., 2014)。

属性

IUPAC Name |

2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-14-6-5-7-15(12-14)13-25-28-20(23)18(22(29)24-10-11-30-2)19-21(28)27-17-9-4-3-8-16(17)26-19/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNYICKSAIPQLB-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)

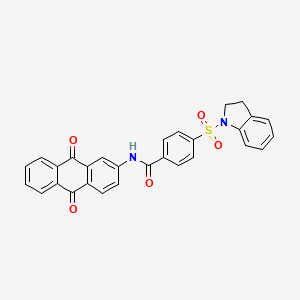

![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)

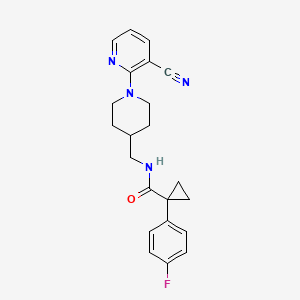

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

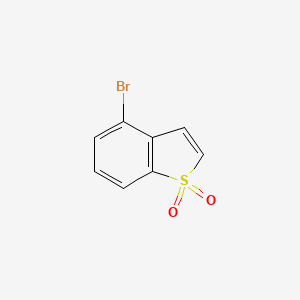

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)